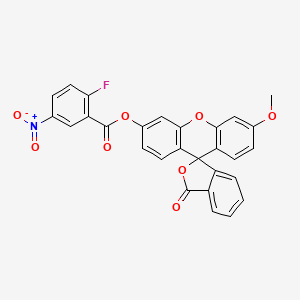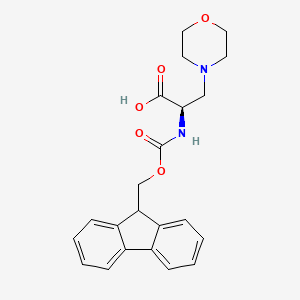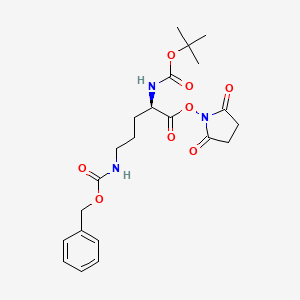amino}propanoic acid CAS No. 2108786-12-3](/img/structure/B6309219.png)
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid, also known as 3-{[(t-butyloxy)carbonyl](3-phenylpropyl)amino}propanoic acid, is an organic compound belonging to the family of carboxylic acids. It is a white solid with a molecular weight of 336.44 g/mol and a melting point of 134-136 °C. It is a versatile reagent used in a wide range of synthetic applications in organic chemistry, such as the synthesis of amines, peptides, and carboxylic acids. Additionally, it has been explored for its potential in medicinal chemistry, as it has been found to possess a variety of biological properties.
Mécanisme D'action
The exact mechanism of action of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid is not yet fully understood. However, it is believed that the compound binds to the active sites of enzymes and proteins, thereby inhibiting their activity. Additionally, it has been suggested that the compound may act as an inhibitor of signal transduction pathways, thus modulating the activity of various cellular processes.
Biochemical and Physiological Effects
This compound{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid has been found to possess a variety of biochemical and physiological effects. It has been found to have anti-inflammatory activity, as well as antifungal and antimicrobial activity. Additionally, it has been found to possess anti-tumor activity, as well as to modulate the activity of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in laboratory experiments offers several advantages. Firstly, the compound is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a versatile reagent, as it can be used in a wide range of synthetic applications. Finally, it has been found to possess a variety of biological properties, making it a useful tool for medicinal chemistry research.
However, there are also some limitations to the use of this compound{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in laboratory experiments. Firstly, the exact mechanism of action of the compound is not yet fully understood, making it difficult to predict its effects in certain situations. Additionally, the compound is relatively unstable and can degrade over time, making it unsuitable for long-term storage.
Orientations Futures
Given the potential of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in medicinal chemistry research, there are a number of future directions that could be explored. Firstly, further research could be conducted to better understand the exact mechanism of action of the compound. Additionally, research could be conducted to explore its potential as a drug or drug precursor. Finally, research could be conducted to investigate the potential of the compound in other areas of medicinal chemistry, such as the synthesis of peptides and other bioactive compounds.
Méthodes De Synthèse
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid can be synthesized in two steps. The first step involves the reaction of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropionic acid with t-butyl bromoacetate in the presence of triethylamine. This reaction results in the formation of this compound{[(t-butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid. The second step involves the reaction of the acid with a base, such as sodium hydroxide, to form the corresponding sodium salt.
Applications De Recherche Scientifique
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a variety of biological properties, such as anti-inflammatory, antifungal, and antimicrobial activity. Additionally, it has been explored for its potential in the synthesis of drugs and other bioactive compounds.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-phenylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(13-11-15(19)20)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCNXPTKFBBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309216.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)